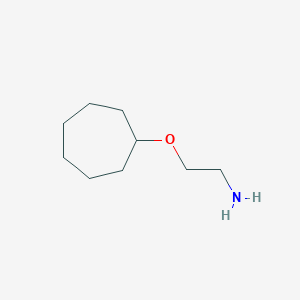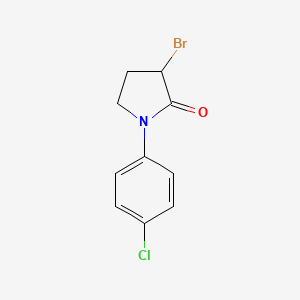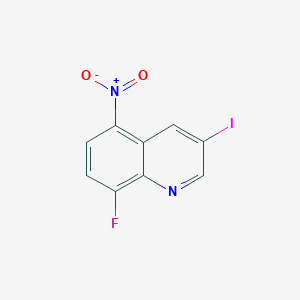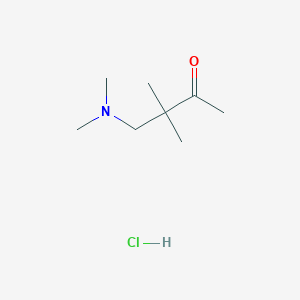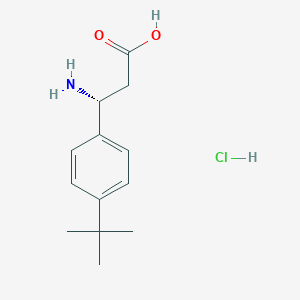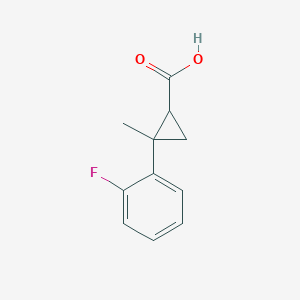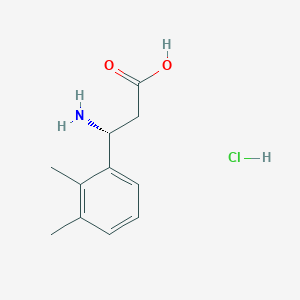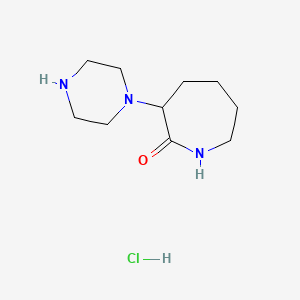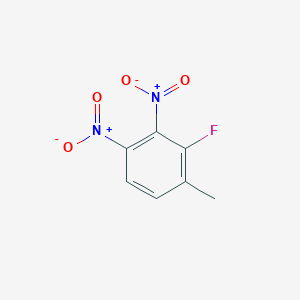
2-Fluoro-3,4-dinitrotoluene
Descripción general
Descripción
2-Fluoro-3,4-dinitrotoluene is a nitroaromatic compound . Nitroaromatic compounds are potent explosives and are also used in various industries such as pharmaceuticals, dye, and other chemical laboratories . They often cause fatal injuries all around the globe .
Synthesis Analysis
The synthesis of nitroaromatic compounds like 2-Fluoro-3,4-dinitrotoluene often involves the nitration of precursor compounds . For example, 2,4-dinitrotoluene can be converted to 2,4,6-trinitrotoluene (TNT) at a gram scale using flow chemistry .Molecular Structure Analysis
The molecular structure of nitroaromatic compounds can be investigated using various spectroscopic techniques including single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Nitroaromatic compounds can undergo various chemical reactions, such as nitration, reduction, and halogenation. They can also interact with other compounds in interesting ways. For example, a series of triphenylamine (TPA) functionalized carboxylic acids were found to interact with nitroaromatic compounds in a photophysical manner, as explored using absorption and emission spectroscopy .Physical And Chemical Properties Analysis
The physical properties of 2-Fluoro-3,4-dinitrotoluene include a boiling point of 301°C, a melting point of 79°C, and a density of 1.64 g/cm3. The chemical properties of the compound include its ability to undergo various chemical reactions, such as nitration, reduction, and halogenation.Aplicaciones Científicas De Investigación
Environmental Monitoring and Remediation
Detection Techniques : Research has focused on developing sensitive and selective methods for detecting DNT due to its environmental persistence and toxicity. For instance, a study introduced a flower-like ZnO–Ag2O nanocomposite for label-free, direct sensing of DNT, highlighting the need for effective detection methods in contaminated water and soil (Chakraborty et al., 2020).
Sonochemical Degradation : Another approach to mitigate environmental impact is the sonochemical degradation of aromatic pollutants, including DNT, demonstrating the potential for using ultrasound in the mineralization of toxic compounds to less harmful substances (Goskonda et al., 2002).
Advanced Material Development
Sensor Technology : The development of materials for the detection of nitroaromatic explosives is a significant area of research. For example, magnetically separable fluorescent terbium-based MOF nanospheres have been investigated for their high sensitivity in trace-level detection of TNT, demonstrating the potential for reusable and environmentally friendly sensors (Qian et al., 2014).
Surface Science Studies : Investigations into the adsorption properties of DNT on solid surfaces like TiO2 have provided molecular-scale insights into the mechanisms underlying the sensing of explosives. This research is crucial for designing solid-state sensors with improved sensitivity and selectivity (Tao et al., 2013).
Bioremediation Efforts
- Biodegradation Pathways : Studies on the biodegradation of DNT by specific bacterial strains offer promising approaches for the cleanup of contaminated environments. Understanding these pathways is critical for developing bioremediation strategies that can efficiently remove nitroaromatic pollutants from the environment (Kundu et al., 2015).
Safety And Hazards
Nitroaromatic compounds are recognized to be mutagenic or carcinogenic . Therefore, detecting nitroaromatic compounds with high sensitivity is exceedingly anticipated for health, environmental, and security reasons . Safety measures should be taken when handling these compounds, including avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
The future directions in the research of nitroaromatic compounds like 2-Fluoro-3,4-dinitrotoluene could involve the development of new analytical methods to detect these compounds economically . Furthermore, the design and synthesis of efficient small organic fluorophores for the detection of nitroaromatics like picric acid (PA) could be another area of focus .
Propiedades
IUPAC Name |
2-fluoro-1-methyl-3,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOBPHMHCZNDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289570 | |
| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,4-dinitrotoluene | |
CAS RN |
1167055-58-4 | |
| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



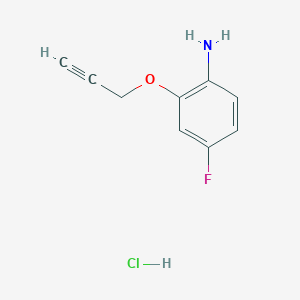
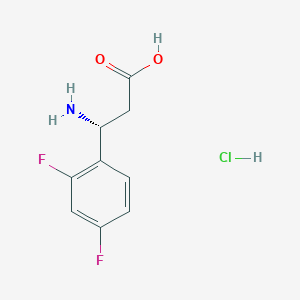
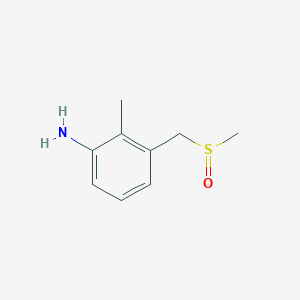
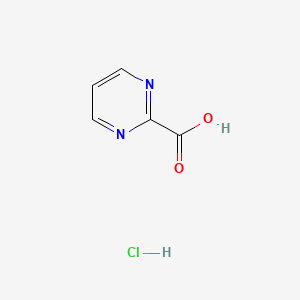
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
